molecular formula C23H24FN5O4 B6241275 5-{4-[5-(4-fluorophenoxy)-4-methoxypyridine-2-carbonyl]piperazin-1-yl}-4-methoxypyridin-2-amine CAS No. 2311863-20-2

5-{4-[5-(4-fluorophenoxy)-4-methoxypyridine-2-carbonyl]piperazin-1-yl}-4-methoxypyridin-2-amine

Cat. No.: B6241275
CAS No.: 2311863-20-2
M. Wt: 453.5 g/mol
InChI Key: OEOSTMIGRJCBNK-UHFFFAOYSA-N
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Description

5-{4-[5-(4-fluorophenoxy)-4-methoxypyridine-2-carbonyl]piperazin-1-yl}-4-methoxypyridin-2-amine is a useful research compound. Its molecular formula is C23H24FN5O4 and its molecular weight is 453.5 g/mol. The purity is usually 95.
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Preparation Methods

  • Synthetic Routes:

  • Reaction Conditions: : These steps usually involve various reagents like pyridine derivatives, fluorophenol, and methoxy compounds under specific reaction conditions such as controlled temperatures, pH levels, and catalysts to ensure the desired functional groups are correctly positioned.

  • Industrial Production: : On an industrial scale, production may involve streamlined processes with automated systems to maintain consistency and efficiency. Large-scale synthesis often requires robust purification techniques, such as column chromatography or recrystallization.

Chemical Reactions Analysis

  • Oxidation: : This compound can undergo oxidation, potentially affecting the methoxy or piperazinyl groups.

  • Reduction: : Conversely, reduction reactions may target the carbonyl group within the pyridine structure.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine segment.

  • Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions often involve specific solvents (e.g., ethanol, dichloromethane) and temperatures tailored to the desired reaction pathway.

  • Major Products: : Depending on the type of reaction, the products can range from altered pyridine derivatives to fully modified aromatic compounds.

Scientific Research Applications

  • Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules.

  • Biology: : Its structural components are investigated for potential interactions with biological macromolecules.

  • Medicine: : Research explores its potential as a pharmacophore in drug development, possibly targeting specific proteins or receptors.

  • Industry: : This compound may find applications in the production of advanced materials or as a catalyst in organic synthesis.

Mechanism of Action

  • Effect Mechanism: : The compound operates at the molecular level, typically involving binding to specific targets such as enzymes or receptors.

  • Molecular Targets and Pathways: : Its interactions can influence various biological pathways, often by modulating the activity of its target molecules, resulting in either inhibition or activation of specific biological functions.

Comparison with Similar Compounds

  • Similar Compounds: : Structurally similar compounds include 4-methoxypyridine derivatives and fluorophenoxy-piperazines.

  • Uniqueness: : Its uniqueness lies in the specific combination of functional groups, which endows it with distinct chemical and biological properties not found in closely related compounds.

Properties

CAS No.

2311863-20-2

Molecular Formula

C23H24FN5O4

Molecular Weight

453.5 g/mol

IUPAC Name

[4-(6-amino-4-methoxypyridin-3-yl)piperazin-1-yl]-[5-(4-fluorophenoxy)-4-methoxypyridin-2-yl]methanone

InChI

InChI=1S/C23H24FN5O4/c1-31-19-12-22(25)27-13-18(19)28-7-9-29(10-8-28)23(30)17-11-20(32-2)21(14-26-17)33-16-5-3-15(24)4-6-16/h3-6,11-14H,7-10H2,1-2H3,(H2,25,27)

InChI Key

OEOSTMIGRJCBNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1OC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CN=C(C=C4OC)N

Purity

95

Origin of Product

United States

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